Crystalline Form Characterization: XRPD Peak Positions and Melting Point vs. Amorphous Solid
The anhydrous crystalline form of (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid exhibits a well‑defined X‑ray powder diffraction (XRPD) pattern with high‑intensity peaks at 9.3, 5.5, 4.89, 4.83, 4.67, 4.22, 3.82, and 3.62 Å, and a melting point range of 102–112 °C (typically 105–109 °C) as determined by DSC [1]. In contrast, the amorphous form of the same compound lacks discrete Bragg peaks and displays a broad halo in XRPD, while its thermal behavior shows a glass transition (Tg) rather than a sharp melting endotherm [1]. This crystalline–amorphous differentiation is critical for reproducibility in solid‑state studies and for achieving regulatory‑grade purity in downstream formulations [1].
| Evidence Dimension | Solid‑state order (XRPD) and thermal behavior (DSC) |
|---|---|
| Target Compound Data | Anhydrous crystalline form: XRPD peaks at 9.3, 5.5, 4.89, 4.83, 4.67, 4.22, 3.82, 3.62 Å (d‑spacings); melting point 102–112 °C (DSC) |
| Comparator Or Baseline | Amorphous form of the same compound: no distinct XRPD peaks (broad halo); glass transition (Tg) observed instead of melting endotherm |
| Quantified Difference | Crystalline form provides 8 discrete high‑intensity d‑spacings and a sharp melting endotherm vs. featureless amorphous pattern and Tg |
| Conditions | XRPD: Cu Kα radiation; DSC: standard differential scanning calorimetry |
Why This Matters
Procurement of the crystalline form ensures batch‑to‑batch consistency in solid‑state properties, which is essential for reproducible dissolution, stability, and formulation behavior.
- [1] WO2001040165A1 – Crystalline form of 3-{4-[2-(4-tert-butoxycarbonylaminophenyl)ethoxy]phenyl}-(S)-2-ethoxy propanoic acid. International Patent Application PCT/SE2000/002379, published 2001-06-07. View Source
